Tetrahydro-4-methylene-2-phenyl-2H-pyran
Description
Structure
3D Structure
Properties
CAS No. |
60335-74-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methylidene-2-phenyloxane |
InChI |
InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
XCZQYLKHFRXCPX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Tetrahydro 4 Methylene 2 Phenyl 2h Pyran and Analogous Structures
Direct Synthesis Approaches
Direct approaches to the tetrahydropyran (B127337) skeleton often involve cyclization reactions that form the heterocyclic ring in a single key step. These methods are prized for their atom economy and potential for rapid assembly of complex molecular architectures.
Solid-Phase Synthesis of Highly Substituted Tetrahydropyrans via Tandem Ene-Reaction/Intramolecular Sakurai Cyclization
A notable strategy for the synthesis of highly substituted tetrahydropyran derivatives is the tandem ene-reaction/intramolecular Sakurai cyclization. acs.org This sequence has been successfully adapted for solid-phase synthesis, allowing for the efficient production of tetrahydropyran libraries with high purity. acs.org The process begins with a polymer-bound aldehyde, which undergoes an ene-reaction with an allylsilane in the presence of a second aldehyde. acs.org This initial step generates a homoallylic alcohol intermediate.
This intermediate then undergoes an intramolecular Sakurai cyclization (IMSC), a Lewis acid-catalyzed reaction, to form the 4-exo-methylene tetrahydropyran scaffold. acs.orgresearchgate.net A key advantage of this methodology is the high degree of stereocontrol, with the relative stereochemistry of three newly formed stereocenters being precisely determined. acs.org The final products are obtained in high purity after cleavage from the solid support. acs.org
| Reactants | Key Reaction | Product | Ref. |
| Polymer-bound aldehyde, Allylsilane, Second aldehyde | Tandem Ene-Reaction/Intramolecular Sakurai Cyclization | Highly substituted tetrahydropyran | acs.org |
This solid-phase approach represents the first reported carbonyl-ene reaction carried out on a solid support, highlighting its innovative nature in the field of combinatorial chemistry and diversity-oriented synthesis. acs.org
Catalyzed Condensation Reactions for Pyran Derivative Formation
A variety of catalysts have been employed to facilitate these condensations, including reusable and environmentally benign options like alum (NH₄Al(SO₄)₂·12H₂O). The reaction mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent tautomeric cyclization. nih.gov This approach is versatile, allowing for the synthesis of a wide array of pyran derivatives by varying the starting components. nih.gov
| Aldehyde | Active Methylene (B1212753) Compound | Catalyst | Product | Ref. |
| Various aromatic aldehydes | Malononitrile (B47326), Dimedone | Alum | Tetrahydrobenzo[b]pyran | |
| Aromatic aldehydes | Ethyl acetoacetate, Malononitrile, Hydrazine (B178648) hydrate | ZnFe₂O₄ | Pyranopyrazole carbonitriles | nih.gov |
Indirect Synthetic Routes and Precursors
Indirect routes involve the synthesis of a precursor molecule, which is then converted to the desired tetrahydropyran structure in subsequent steps. These multi-step approaches often provide greater flexibility in introducing a variety of substituents and controlling stereochemistry.
Multi-Step Organic Synthesis for Pyranone Ring Systems and Substituent Introduction
Pyranone ring systems, such as 2-pyrones and 4-hydroxy-2-pyrones, serve as versatile intermediates in the synthesis of more complex molecules. organic-chemistry.orgmdpi.com The synthesis of these pyranones can be achieved through various multi-step sequences. For example, 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones can be synthesized via an addition-elimination reaction between benzyl (B1604629) ketone derivatives and dimethyl methoxymethylenemalonate, followed by an acid-catalyzed condensation. organic-chemistry.org
Once the pyranone core is established, further modifications can be made to introduce desired substituents. Metal-catalyzed cross-coupling reactions are a powerful tool for this purpose, allowing for the introduction of various groups at specific positions on the pyranone ring. organic-chemistry.org For instance, an electrophilic pyrone derivative can be coupled with a variety of nucleophiles to yield 3-substituted-2-pyrones. organic-chemistry.org
Conversion of Dihydropyranones to Tetrahydropyran Derivatives through Reduction and Nucleophilic Addition
Dihydropyranones are valuable precursors that can be converted to tetrahydropyran derivatives. For example, dihydropyran-4-ones can be stereoselectively converted into functionalized tetrahydropyran-4-ones. rsc.org This transformation can be achieved through the one-pot addition of hydride or carbon nucleophiles, followed by trapping with carbon electrophiles. rsc.org This method allows for the creation of tertiary and quaternary stereocenters with a high degree of control. rsc.org The stereochemical outcome is dictated by the preference for pseudo-axial addition of the nucleophile. nih.gov
A specific example involves the reaction of 6-substituted-2H-dihydropyran-4-ones with l-Selectride to form 3,6-disubstituted tetrahydropyran rings. nih.gov Subsequent trapping of the intermediate enolate with carbon electrophiles leads to 3,3,6-trisubstituted tetrahydropyran rings. nih.gov
| Starting Material | Reagents | Product | Ref. |
| 6-substituted-2H-dihydropyran-4-one | Carbon nucleophiles | 2,6-trans-substituted tetrahydropyran | nih.gov |
| 6-substituted-2H-dihydropyran-4-one | l-Selectride, Carbon electrophiles | 3,3,6-trisubstituted tetrahydropyran | nih.gov |
Utilization of 2H-Dihydropyran-4-ones as Synthetic Intermediates (e.g., Maitland–Japp Reaction)
The Maitland–Japp reaction is a classic and effective method for the synthesis of 2H-dihydropyran-4-ones, which are key synthetic intermediates. rsc.org An extension of this reaction allows for the synthesis of highly functionalized dihydropyran-4-ones. researchgate.net These intermediates can then be further elaborated to access a variety of functionalized tetrahydropyran units. rsc.org
For example, 6-substituted-2H-dihydropyran-4-one products from the Maitland–Japp reaction can be converted into tetrahydropyrans with uncommon substitution patterns. nih.gov Treatment with carbon nucleophiles can lead to tetrahydropyran rings with a 2,6-trans-stereochemical arrangement. nih.gov This approach has proven useful in the total synthesis of natural products, such as the anti-osteoporotic diarylheptanoid diospongin B. nih.gov
Preparation of Functionalized Pyran-2-ones as Key Building Blocks
The synthesis of functionalized 2H-pyran-2-ones serves as a critical step in the construction of more complex heterocyclic systems. researchgate.netumich.edusemanticscholar.org These compounds are valuable precursors and building blocks in synthetic and medicinal chemistry due to their structural features and diverse reactivity. researcher.life A variety of methods exist for their preparation, often tailored to the desired substitution pattern on the pyran ring. semanticscholar.org
One effective one-pot methodology facilitates the synthesis of 3-benzoylamino derivatives of 2H-pyran-2-ones. researchgate.netresearcher.life This procedure starts from appropriate alkanones, which are reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and hippuric acid in the presence of a large excess of acetic anhydride. semanticscholar.orgresearcher.life This method has been successfully applied to sterically hindered ketones, such as aryl-substituted acetones, to produce 2H-pyran-2-ones with large, electron-donating substituents in high yields (78-81%). semanticscholar.org The process can be activated through conventional heating or, in some cases, microwave irradiation, which can offer a comparable outcome. researchgate.netsemanticscholar.org The resulting 3-benzoylamino group can be deprotected by gentle heating in concentrated sulfuric acid to yield the corresponding 3-amino-2H-pyran-2-ones in high yields (79-92%). researchgate.netresearcher.life
A more recent approach involves the N-heterocyclic carbene (NHC)-catalyzed formal [3+3] annulation of alkynyl esters with enolizable ketones. nih.gov This metal-free method provides a simple and rapid route to functionalized 2H-pyran-2-ones with a broad substrate scope and high regioselectivity. nih.gov The use of an NHC as the catalyst is crucial for the success of this protocol. nih.gov
The reactivity of pyran-2-one derivatives, such as dehydroacetic acid (DHA) and triacetic acid lactone (TAL), highlights their utility as versatile platforms for creating a wide range of heterocyclic compounds. These precursors contain multiple electrophilic sites that can be targeted for further transformations.
Stereoselective Synthesis Strategies
Control of Stereochemistry in Multi-Step Organic Synthesis of Pyran Ring Systems
Achieving precise control over stereochemistry is a central challenge in the synthesis of complex molecules containing pyran rings, which are common motifs in many natural products. acs.orgnih.gov Synthetic strategies often rely on multi-step sequences where chirality is introduced and relayed through subsequent transformations. nih.govmdpi.com A versatile approach begins with readily available chiral precursors, such as (R)- or (S)-propylene oxide, to establish the initial stereocenter. nih.govmdpi.com This chiral building block can be converted through several steps into a pivotal intermediate, such as a chiral acetylenic ester or a diene, which then participates in cycloaddition reactions to form the pyran ring system with a defined absolute stereochemistry. nih.govmdpi.com
Tandem reactions provide an efficient method for controlling stereochemistry. acs.org For instance, a one-pot process combining catalytic asymmetric hydrogenation and an oxa-Michael cyclization has been developed to synthesize 2,6-cis-disubstituted tetrahydropyrans. acs.org This method demonstrates excellent control over both enantioselectivity (up to 99.9% ee) and diastereoselectivity (cis/trans-selectivity up to 99:1). acs.org Another powerful strategy is the stereoselective, metal-free ring-expansion of monocyclopropanated furans. nih.govacs.org This method proceeds through a cyclopropylcarbinyl cation rearrangement, allowing for the selective cleavage of an endocyclic C-C bond to form highly functionalized dihydro-2H-pyran derivatives. nih.govacs.org The reaction exhibits perfect diastereoselectivity, which is attributed to the exclusive functionalization of the starting bicyclic system from its convex side. nih.govacs.org
Diastereoselective Approaches, Including Catalytic Oligomerization Methods
Diastereoselective synthesis is crucial for constructing pyran ring systems with multiple stereocenters in the correct relative orientation. Several methods have been developed to achieve high levels of diastereocontrol.
An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govsemanticscholar.org This transformation proceeds with high diastereoselectivity, and the resulting trans configuration of the substituents at the C2 and C4 positions has been confirmed by X-ray diffraction. nih.govsemanticscholar.org
Ring-expansion strategies have also proven effective for diastereoselective pyran synthesis. A stereoselective ring-expansion of monocyclopropanated furans, featuring a cyclopropylcarbinyl cation rearrangement as the key step, yields highly functionalized dihydro-2H-pyran derivatives. acs.org This process demonstrates excellent diastereoselectivity, a result of the controlled functionalization of the starting material. acs.org The reaction conditions can be optimized to favor the desired pyran product; for example, the use of a non-nucleophilic base like potassium carbonate can suppress side reactions and lead to a 95% yield of the desired pyran derivative. nih.govacs.org
The silyl-Prins cyclization offers another route to dihydropyran derivatives. This method has been used to prepare cis-2,6-disubstituted dihydropyrans with good diastereoselectivity (dr > 95:5). mdpi.com
An organocatalytic Michael/Henry/ketalization cascade sequence provides access to highly functionalized tetrahydropyrans bearing five contiguous stereocenters. nih.gov Employing a bifunctional quinine-based squaramide organocatalyst, this multicomponent reaction achieves high diastereomeric ratios (dr > 20:1) after a single crystallization. nih.gov
Stereoselective Reduction of Ketone Intermediates Utilizing Specific Hydride Reagents
The stereochemical outcome of the reduction of ketone intermediates is a critical factor in the synthesis of chiral pyran-containing molecules. mdma.ch The choice of hydride reagent and the structure of the ketone substrate significantly influence the resulting stereochemistry of the alcohol product. mdma.chacsgcipr.org For cyclohexanone-type intermediates, reduction can lead to either an equatorial or an axial alcohol, and the predominance of one isomer is determined by the direction of hydride attack. mdma.ch
Commonly used reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) generally afford the equatorial alcohol via axial attack if the ketone group is not sterically hindered. mdma.chacsgcipr.org For example, the reduction of an unhindered ketone like 4-t-butylcyclohexanone with sodium borohydride gives a high predominance of the trans alcohol (equatorial-OH). mdma.ch However, this stereoselectivity can be dramatically reduced or even inverted by the presence of bulky axial substituents on the ring, which hinder the axial approach of the hydride. mdma.ch
To achieve higher levels of stereoselectivity, chirally modified hydride reagents are employed. wikipedia.orgorganicreactions.org
BINAL-H (Binaphthol-modified aluminum hydride): This reagent is a derivative of LiAlH₄ where three hydrides are replaced by an enantiopure diol (1,1′-bi-2-naphthol) and another alcohol. organicreactions.org It is known to achieve high selectivity in many ketone reductions. organicreactions.org
Diisopinocampheylchloroborane (Ipc₂BCl): This reagent exists in two enantiomeric forms, (+)-Ipc₂BCl and (−)-Ipc₂BCl, which allow for the targeted synthesis of either the R or S stereocenter at the newly formed chiral alcohol. libretexts.org It functions by introducing significant steric hindrance that directs the hydride delivery to one face of the carbonyl. libretexts.org
Chirally modified borohydrides: Economical ligands derived from amino acids have been used to modify borohydrides, resulting in highly selective reducing agents. wikipedia.org
The mechanism of reduction with reagents like NaBH₄ can be complex, as it involves sequential hydride transfers from intermediate alkoxyborohydride species (e.g., NaBH₃(OR), NaBH₂(OR)₂), each potentially having a different stereoselectivity. mdma.ch In contrast, for LiAlH₄ reductions, the transfer of the first hydride is the fastest step, which simplifies the kinetic analysis and allows for more predictable stereochemical outcomes when an excess of the reagent is used. mdma.ch
Catalytic Approaches in Synthesis
Application of Transition-Metal and Organocatalysts for Enantioselective Pyran Synthesis
Catalytic asymmetric synthesis provides an efficient and atom-economical pathway to enantiomerically enriched pyran derivatives. nih.gov Both transition-metal catalysis and organocatalysis have emerged as powerful tools for constructing these valuable chiral entities. nih.govnih.gov
Transition-Metal Catalysis
Various transition metals have been successfully employed to catalyze the enantioselective synthesis of pyran rings.
Ruthenium (Ru): Chiral Ru-based complexes are effective in asymmetric ring-opening/cross-metathesis (AROM/CM) reactions of oxabicyclic olefins to produce 2,6-disubstituted pyrans in up to 98% enantiomeric excess (ee). acs.org A tandem process involving catalytic asymmetric hydrogenation with chiral spiro ruthenium catalysts, followed by an oxa-Michael cyclization, yields 2,6-cis-disubstituted tetrahydropyrans with up to 99.9% ee. acs.org
Iridium (Ir): Chiral spiro iridium catalysts have also been utilized in the aforementioned tandem asymmetric hydrogenation/oxa-Michael cyclization sequence. acs.org
Palladium (Pd): Palladium-catalyzed cycloaddition of (E)-β-trifluoromethylated enones represents a powerful strategy for synthesizing α-CF₃-substituted tetrahydro-2H-pyrans. acs.org
Rhodium (Rh): An enantioselective cross-dehydrogenative coupling (CDC) reaction to access tetrahydropyrans has been developed, which can be catalyzed by Rh(III) complexes. nih.govnih.gov
Organocatalysis
The use of small, chiral organic molecules as catalysts has become a rapidly growing area in green chemistry, offering metal-free conditions for asymmetric synthesis. nih.gov
Squaramides: Bifunctional quinine-based squaramide organocatalysts are highly effective in multicomponent cascade reactions, such as a Michael/Henry/ketalization sequence, to afford highly functionalized tetrahydropyrans with excellent enantioselectivities (93–99% ee) and high diastereomeric ratios (dr > 20:1). nih.gov Cinchona-alkaloid-derived squaramides have been used to catalyze the enantioselective [3+3] annulation of β,γ-unsaturated α-ketoesters with pyrazolones, providing an efficient route to chiral spiro[pyrano[2,3-c]pyrazole-4,5′-thiazolidin]-4′-ones. acs.orgacs.org
Chiral Phosphoric Acids (CPA): These catalysts have been applied in intramolecular oxa-Michael cyclizations to produce spirocyclic tetrahydropyrans with high enantioselectivity (up to 99%). whiterose.ac.uk
N-Heterocyclic Carbenes (NHC): NHCs have been used to catalyze the helicoselective [3+3] annulation reaction for the de novo construction of pyran-2-one-fused helicenoids with enantioselectivities up to >99%. nih.gov
L-Proline: This naturally occurring amino acid has been reported as an eco-friendly catalyst for the multicomponent reaction of aromatic aldehydes, malononitrile, and active methylene compounds to produce chiral pyrans stereospecifically. nih.gov
The table below summarizes the performance of various catalytic systems in the enantioselective synthesis of pyran and its derivatives.
Table of Compounds
Use of Supported Heteropoly Acids in Cyclization Reactions
The synthesis of tetrahydropyran rings, including structures analogous to Tetrahydro-4-methylene-2-phenyl-2H-pyran, can be efficiently achieved through Prins cyclization reactions catalyzed by supported heteropoly acids (HPAs). researchgate.netresearchgate.net These catalysts are valued for their strong Brønsted acidity, approaching superacid levels, and their stability, which allows them to be reused without significant loss of activity. mdpi.comsemanticscholar.org The use of solid-supported HPAs transforms the process into a heterogeneous catalysis system, simplifying catalyst separation and purification of the product, which aligns with the principles of green chemistry. researchgate.net
Heteropoly acids such as phosphotungstic acid (H₃PW₁₂O₄₀) and phosphomolybdic acid (H₃PMo₁₂O₄₀), when immobilized on supports like silica (B1680970) (SiO₂), have proven to be highly active and recyclable solid catalysts for the Prins cyclization. researchgate.netresearchgate.net This reaction typically involves the cyclization of a homoallylic alcohol with an aldehyde. For instance, the reaction between isoprenol and isovaleraldehyde (B47997) to produce the fragrant compound Florol (2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol) has been successfully demonstrated with H₃PW₁₂O₄₀ supported on SiO₂. researchgate.netresearchgate.net This method achieved yields of approximately 80% under mild, near-ambient conditions. researchgate.net
A key advantage of this methodology is its enhanced selectivity when conducted in the presence of water. Water can increase the selectivity towards the desired tetrahydropyranol product by facilitating the hydrolysis of catalyst-carbocation intermediates. researchgate.netresearchgate.net When HPA catalysts were anchored on a solid support and used in the Prins cyclization with the addition of water, selectivity was observed to be as high as 96%. researchgate.net Furthermore, these supported catalysts showed no leaching from the solid support and could be reused at least four times without a noticeable decrease in activity or selectivity. researchgate.net
The synthesis of a close analog, 4-methyl-2-phenyl-tetrahydro-2H-pyran-4-ol, was achieved through the acid-catalyzed reaction of benzaldehyde (B42025) and isoprenol. researchgate.net This highlights the applicability of the Prins cyclization for creating the 2-phenyl-tetrahydropyran scaffold.
Table 1: Performance of Supported Heteropoly Acids in Prins Cyclization
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield/Selectivity | Reusability | Source |
| H₃PW₁₂O₄₀ on SiO₂ | Isoprenol, Isovaleraldehyde | Dimethylcarbonate, Water | 30 | ~80% Yield | Yes | researchgate.netresearchgate.net |
| Anchored HPA | Isoprenol, Isovaleraldehyde | Water | Not specified | 96% Selectivity | At least 4 times | researchgate.net |
| Methyltrioxorhenium (MTO) | Benzaldehyde, Isoprenol | None (with water) | 70 | 76% Selectivity | Not specified | researchgate.net |
Palladium-Catalyzed Carbon–Sulfur Bond Formation in Tetrahydropyran Derivatives
The introduction of sulfur-containing moieties into heterocyclic scaffolds is a significant strategy in medicinal chemistry, as compounds bearing aryl-sulfur bonds have numerous applications in drug development. nih.govresearchgate.net Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur (C–S) bonds under mild conditions with high efficiency. rsc.org This methodology can be applied to functionalize pre-existing tetrahydropyran rings.
The process typically involves the coupling of an aryl halide (or pseudohalide) with a thiol in the presence of a palladium catalyst, a ligand, and a base. nih.govorganic-chemistry.org N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for these transformations due to their strong σ-donor properties, which facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. organic-chemistry.org
A well-defined palladium-NHC complex, [Pd(IPr*OMe)(cin)Cl], has demonstrated high catalytic activity for C–S cross-coupling reactions. nih.govorganic-chemistry.org This air- and moisture-stable catalyst effectively couples a wide variety of non-activated and deactivated aryl halides with both aryl and alkyl thiols. organic-chemistry.org The reactions often proceed with low catalyst loadings (as low as 0.1 mol% for aryl bromides) and tolerate sterically hindered substrates, achieving excellent yields. organic-chemistry.org The versatility of this catalytic system suggests its potential for the late-stage functionalization of complex molecules, including tetrahydropyran derivatives, to create novel analogs for biological screening.
Table 2: Representative Palladium-Catalyzed C–S Cross-Coupling Reactions
| Aryl Halide | Thiol | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Source |
| 4-Bromotoluene | 4-tert-Butylbenzenethiol | [Pd(IPrOMe)(cin)Cl] (0.1 mol%) | KOtBu | 1,4-Dioxane | 110 | 98 | organic-chemistry.org |
| 4-Chlorotoluene | Benzenethiol | [Pd(IPrOMe)(cin)Cl] (2 mol%) | KOtBu | 1,4-Dioxane | 110 | 98 | organic-chemistry.org |
| 1-Bromo-4-methoxybenzene | 1-Dodecanethiol | [Pd(IPrOMe)(cin)Cl] (0.5 mol%) | KOtBu | 1,4-Dioxane | 110 | 95 | organic-chemistry.org |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-2-propanethiol | [Pd(IPrOMe)(cin)Cl] (0.5 mol%) | KOtBu | 1,4-Dioxane | 110 | 85 | organic-chemistry.org |
Solid-Phase Synthesis Techniques
Methodologies for Constructing Complex Tetrahydropyran Scaffolds, Including Those with Exocyclic Methylene Moieties
Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of compounds for drug discovery and other applications. mdpi.comescholarship.org This methodology involves attaching a starting material to an insoluble solid support (resin) and carrying out a sequence of reactions. Intermediates remain covalently bound to the support, which simplifies purification to a simple filtration and washing process. mdpi.com This approach has been widely used for synthesizing peptides and other complex molecules, including peptidomimetics based on heterocyclic scaffolds. escholarship.org
The construction of complex tetrahydropyran scaffolds on a solid phase can be envisioned by adapting known solution-phase reactions. For example, the Prins cyclization, a robust method for forming tetrahydropyran rings, could be modified for solid-phase applications. nih.gov In such a strategy, either the homoallylic alcohol or the aldehyde component could be tethered to the solid support. Subsequent reaction with the solution-phase partner, followed by cyclization, would yield the resin-bound tetrahydropyran. The final product would then be cleaved from the resin.
This approach is particularly attractive for building sp³-rich scaffolds, which are of increasing interest in drug discovery. nih.gov The synthesis of functionalized 4-hydroxytetrahydropyrans via Prins cyclization provides a key intermediate that can be further elaborated. nih.gov For instance, the hydroxyl group can be converted to an azide, which can then be used in copper-catalyzed azide-alkyne cycloaddition reactions or reduced to a primary amine, allowing for diverse functionalization. nih.gov The incorporation of an exocyclic methylene moiety, a key feature of this compound, could be achieved by using appropriate unsaturated starting materials in the cyclization step or through post-cyclization elimination reactions. The solid-phase methodology allows for the systematic variation of substituents on the tetrahydropyran core, enabling the efficient construction of diverse molecular libraries for biological evaluation.
Chemical Reactivity and Transformation Pathways
Reaction Mechanisms and Intermediate Formation
The construction of the pyran ring is often a pivotal step in synthetic sequences, with the mechanism dictating the stereochemical outcome. Various strategies have been developed, each proceeding through distinct intermediates.
The formation of the tetrahydropyran (B127337) ring can be achieved through several mechanistic avenues, including concerted pericyclic reactions and stepwise ionic processes. One prominent strategy is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction is believed to proceed through a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric hindrance. This conformational preference allows for the transfer of chirality from the starting alcohol to the newly formed stereocenter at the 6-position of the pyran ring. The resulting carbocation at the 4-position is then trapped by a nucleophile, typically from an equatorial direction, to yield the final tetrahydropyran product. nih.gov
Another significant pathway involves the electrocyclization of 1-oxatriene intermediates. These intermediates can exist in equilibrium with their cyclic 2H-pyran isomers. nih.gov The position of this equilibrium is influenced by several factors, including substitution patterns and solvent polarity. For instance, steric destabilization of the open-chain dienone form can shift the equilibrium towards the more stable cyclic 2H-pyran. nih.gov Electron-withdrawing substituents, particularly at the C5-position, also favor the cyclic pyran structure. nih.gov Palladium-catalyzed intramolecular Heck reactions followed by β-hydride elimination or C-H activation represent another modern approach to constructing fused pyran ring systems. espublisher.comresearchgate.net
Pyranones, which are oxidized derivatives of pyrans, are often synthesized via intramolecular O-cyclization. These reactions are critical as pyranones serve as versatile intermediates for more complex structures. A common strategy involves the 6-endo-dig cyclization of an intermediate oxocarbenium ion, which can be generated by activating an alkyne. nih.gov
For example, the gold-catalyzed reaction of propiolic acids can initiate a cascade beginning with the addition of a carboxylic acid to the alkyne, forming a vinyl ester intermediate. This intermediate is then activated by the gold catalyst to generate an oxocarbenium ion, which undergoes a 6-endo-dig cyclization to form the 4-hydroxy-2-pyrone ring. nih.gov Another pathway involves the conjugate addition of a methoxide (B1231860) to an acetylenic alcohol, which then undergoes intramolecular cyclization to yield a chiral pyranone. mdpi.com Ring transformations of existing pyran-2-ones with nucleophiles can also occur, where the initial nucleophilic attack at C-2, C-4, or C-6 leads to ring opening, followed by rearrangement and re-cyclization to form new heterocyclic systems. clockss.org
A proposed mechanism for the formation of chromones from 3-alkynyl-4-pyrones involves the initial nucleophilic attack of a dicarbonyl compound on the C2 position of the pyrone ring. This leads to a ring-opened intermediate which then undergoes a 6-exo-dig cyclization through the attack of an oxygen atom, ultimately leading to the chromone (B188151) structure after proton transfer and aromatization. acs.org
The reactivity of pyranones in cycloaddition reactions can be rationalized using conceptual Density Functional Theory (DFT). Global reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. rsc.org In a chemical reaction, charge transfer occurs from the species with a lower electrophilicity index to the one with a higher index.
The Parr-Pearson model allows for the partitioning of the total charge transfer in a reaction into two distinct channels for each reactant: an electrophilic channel (electron-accepting) and a nucleophilic channel (electron-donating). researchgate.net This dual-channel approach helps to unambiguously determine the predominant direction of electron flow and identify the key atomic sites involved in the interaction through local reactivity descriptors like the Fukui function. researchgate.net
For pyranone cycloadditions, these indices can predict the regioselectivity and chemoselectivity of the reaction. By analyzing the local electrophilicity and nucleophilicity indices of the pyranone and the reacting partner (e.g., an alkene), one can identify the most favorable sites for bond formation. rsc.org This theoretical analysis is crucial for understanding the electronic factors that govern the course of these complex cycloadditions.
Cyclization and Rearrangement Reactions
Tandem reactions and rearrangements offer efficient pathways to construct highly substituted tetrahydropyran systems, often with excellent stereocontrol, from simple starting materials.
A powerful strategy for the synthesis of highly substituted tetrahydropyrans, including those with a 4-exo-methylene group, is the tandem ene-reaction/intramolecular Sakurai cyclization (IMSC). researchgate.netresearchgate.net This two-step sequence begins with a Lewis acid-catalyzed ene-reaction between an aldehyde and a functionalized allylsilane, which generates a homoallylic alcohol intermediate. researchgate.net
This intermediate is then subjected to a subsequent intramolecular Sakurai cyclization, also promoted by a Lewis acid, to afford the tetrahydropyran derivative. researchgate.netacs.org The stereoselectivity of this cyclization is high and can be explained by a six-membered chair-like transition state in which all large substituents occupy equatorial positions, minimizing steric interactions. acs.org The regioselectivity of the initial ene-reaction is controlled by the stabilizing β-silicon effect and the avoidance of 1,3-diaxial interactions in the transition state. acs.org This methodology has been successfully applied to both solution-phase and solid-phase synthesis, allowing for the generation of complex tetrahydropyran structures with complete control over the relative stereochemistry of newly formed stereocenters. acs.orgacs.org
Table 1: Tandem Ene-Reaction/Intramolecular Sakurai Cyclization
| Entry | Aldehyde | Allylsilane | Product | Key Features | Reference |
| 1 | Various aliphatic and aromatic aldehydes | Functionalized allylsilane | Polysubstituted tetrahydropyran | High yields and diastereoselectivity. | researchgate.net |
| 2 | Polymer-bound aldehyde | Functionalized allylsilane | Highly substituted tetrahydropyran | Solid-phase synthesis, complete stereocontrol. | acs.orgacs.org |
| 3 | Aldehydes with chiral auxiliaries | Functionalized allylsilane | Enantiomerically pure tetrahydropyran | Asymmetric induction on solid phase. | acs.org |
The pyran ring, particularly in its oxidized pyranone form, is susceptible to nucleophilic attack, which can lead to ring-opening. The resulting acyclic intermediate can then undergo subsequent intramolecular cyclization to form a new heterocyclic or carbocyclic system. clockss.org
This reactivity is a hallmark of 2H-pyran-2-ones, which possess three electrophilic centers at positions C-2, C-4, and C-6. For instance, reaction with nucleophiles like hydrazine (B178648) can cleave the lactone ring, and the flexible open-chain intermediate can then re-cyclize to form different ring systems, such as pyridazines or azepines, depending on the substrate and reaction conditions. clockss.org
In a different synthetic strategy, an intramolecular heterocyclization can be initiated by a site-selective electrophilic attack. For example, pyranoquinolines can undergo a site-selective electrophilic cyclization, followed by the opening of the pyran ring, to efficiently synthesize pyrrolo[1,2-a]quinolines and indolizines. nih.gov Computational studies have been used to rationalize the observed site selectivity in such reactions. nih.gov Another example involves the reaction of 3-alkynyl-4-pyrones with active methylene (B1212753) compounds. Depending on the conditions, the reaction can proceed through two distinct pathways: one involving pyrone ring opening followed by re-cyclization to form chromones, and another involving an initial 5-endo-dig cyclization to a furan (B31954) intermediate, which then undergoes further transformation to yield benzofurans. acs.org
Domino Reactions in the Synthesis of Pyranone Frameworks
Domino reactions, also known as cascade reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations in a single step without isolating intermediates. These processes are instrumental in rapidly building molecular complexity from simple precursors. In the context of pyran chemistry, domino reactions can be employed to construct pyranone frameworks. For instance, a highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326) under basic conditions. nih.gov This process proceeds through a sequence of addition–elimination, intramolecular cyclization, and ring opening and closing steps. nih.gov While specific studies detailing the conversion of Tetrahydro-4-methylene-2-phenyl-2H-pyran into pyranones via domino reactions are not prevalent, the general principles of such transformations on related pyran structures highlight the potential for complex molecular construction. nih.govnih.gov
Addition and Substitution Reactions
The unsaturated nature of pyran derivatives and the presence of an oxygen heteroatom make them susceptible to both addition and substitution reactions. The specific regiochemistry and stereochemistry of these reactions are influenced by the substituents on the pyran ring.
Dihydropyran derivatives that contain electron-withdrawing groups can act as Michael acceptors, making them susceptible to nucleophilic attack. chim.it The presence of multiple electrophilic centers can lead to different addition products, such as 1,2-addition or 1,4-addition. chim.it For example, 5-acyl-3,4-dihydro-2H-pyrans react with various nucleophiles to yield both 1,2- and 1,4-addition products. chim.it The exocyclic methylene group in this compound presents a site for potential conjugate addition (1,4-addition) by nucleophiles, which would involve the double bond and the oxygen atom. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Substitution reactions are a fundamental class of reactions in organic chemistry where one functional group is replaced by another. wikipedia.org For pyran derivatives, these reactions can be classified as nucleophilic or electrophilic. Nucleophilic substitution reactions involve an electron-rich nucleophile attacking a positive or partially positive atom in the pyran ring or a substituent, leading to the displacement of a leaving group. wikipedia.org The mechanism can be either unimolecular (SN1), proceeding through a carbocation intermediate, or bimolecular (SN2), involving a concerted attack and displacement. wikipedia.org The susceptibility of the pyran ring to nucleophilic attack makes its derivatives valuable building blocks in synthesis. researchgate.net The rates of these reactions are influenced by factors such as the properties of the ligand and metal center (in organometallic contexts), as well as reaction conditions like temperature and solvent.
Ring-Opening Reactions
The pyran ring, while generally stable, can undergo cleavage under specific conditions, particularly in the presence of strong nucleophiles or under acidic/basic catalysis. These ring-opening reactions provide pathways to acyclic compounds or can be the first step in more complex rearrangement or recyclization processes.
The interaction of nucleophiles with pyran derivatives can induce the opening of the heterocyclic ring. This process often occurs in compounds where the pyran ring is activated by electron-withdrawing groups. chim.it For example, the reaction of certain 3,4-dihydropyran derivatives with ammonia (B1221849) can lead to ring opening to form acyclic intermediates. chim.it These intermediates, possessing multiple functional groups, can then undergo subsequent intramolecular reactions to form new carbocyclic or heterocyclic rings. This strategy of ring opening followed by recyclization is a powerful tool for transforming the pyran scaffold into other complex molecular architectures.
Pyran-2-one derivatives are known to undergo interesting rearrangement reactions where the pyran nucleus is opened by the action of various nucleophilic reagents. researchgate.net This cleavage can be followed by a series of steps leading to the formation of entirely new heterocyclic systems. researchgate.net For instance, the reaction of pyran-2-ones with nucleophiles like hydrazines or amines can lead to ring-opened intermediates that subsequently cyclize to form pyridazines, pyrazoles, or pyridones. researchgate.netclockss.org While this compound is not a pyranone, the principle of nucleophile-induced ring cleavage and subsequent rearrangement is a key aspect of pyran chemistry. Such reactions can lead to significant structural reorganization, as seen in the base-catalyzed rearrangement of complex chromone systems which involves ring-opening and recyclization (RORC) to form new annulated pyran systems. researchgate.net
Computational and Theoretical Studies
Conformational Analysis and Stereochemical Elucidation
The spatial arrangement of atoms in Tetrahydro-4-methylene-2-phenyl-2H-pyran is not static, with the tetrahydropyran (B127337) ring adopting various conformations. Computational models are instrumental in determining the most stable three-dimensional structures and understanding the energetic relationships between them.
Validation of Three-Dimensional Conformations through Computational Models
Computational models, particularly those employing Density Functional Theory (DFT), have been used to calculate the energies of these various conformers. For the unsubstituted tetrahydropyran ring, the chair conformation is consistently found to be the most stable. The energy difference between the chair and higher energy conformers, such as the twist and boat forms, has been calculated, providing a quantitative measure of their relative stabilities. These computational approaches are crucial for validating the three-dimensional structures that are most likely to be observed.
Analysis of Steric Effects on Molecular Conformation and Reactivity
The substituents on the tetrahydropyran ring—a phenyl group at the 2-position and a methylene (B1212753) group at the 4-position—are expected to significantly influence its conformational preferences and reactivity due to steric interactions. The bulky phenyl group will preferentially occupy an equatorial position on the chair conformer to minimize steric strain that would arise from 1,3-diaxial interactions in an axial orientation.
The exocyclic methylene group at the 4-position introduces a region of planar geometry on the ring. This can potentially flatten the chair conformation slightly and will influence the approach of reagents in chemical reactions. The steric hindrance presented by both the phenyl and methylene groups will dictate the accessibility of different faces of the molecule, thereby controlling the stereochemical outcome of reactions. Computational studies on related substituted pyrans have shown that the size and position of substituents are critical in determining the dominant conformation and the molecule's reactivity.
Density Functional Theory (DFT) Calculations for Investigating Stereoisomer Energetics and Conformational Preferences
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For a molecule like this compound, DFT calculations can provide valuable data on the relative energies of its different stereoisomers and conformations.
By calculating the energies of various conformations, such as the chair, boat, and twist forms, the most stable arrangement can be identified. For the tetrahydropyran ring itself, DFT calculations have shown the chair conformer to be significantly more stable than the boat or twist conformers. The presence of the phenyl and methylene substituents will further influence these energy differences. DFT can also be used to calculate the energy barriers for interconversion between different conformations, providing insight into the molecule's dynamic behavior.
Table 1: Calculated Relative Energies of Tetrahydropyran Conformers (Analogous System) This table presents data for the unsubstituted tetrahydropyran ring as a model to infer the behavior of the more complex target molecule.
| Conformation | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist | 5.3 - 6.1 |
| Boat | 6.5 - 7.5 |
Reaction Mechanism Predictions
Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states and intermediates, thereby predicting the most likely mechanism for a given transformation.
Computational Examination of Reaction Mechanisms, Including Concerted and Multi-Step Pathways
The synthesis of tetrahydropyran rings can often proceed through various mechanisms, including concerted pericyclic reactions like the hetero-Diels-Alder reaction, or stepwise processes such as the Prins cyclization. Computational studies allow for the detailed examination of these pathways.
For instance, the hetero-Diels-Alder reaction, which could potentially form a dihydropyran precursor to the target molecule, is a concerted [4+2] cycloaddition. Computational models can determine whether the reaction is synchronous or asynchronous and can predict the stereochemical outcome.
Alternatively, the Prins cyclization involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. This reaction proceeds through a stepwise mechanism involving an oxocarbenium ion intermediate. DFT calculations have been employed to study this intermediate and to explain the observed stereoselectivity of the cyclization, which typically favors the formation of a cis-2,6-disubstituted tetrahydropyran. whiterose.ac.uk The stabilization of the intermediate carbocation through hyperconjugation, as revealed by computational analysis, is a key factor in determining the reaction's outcome. nih.gov
Prediction of Transition States and Activation Parameters
A critical aspect of computational reaction mechanism studies is the identification and characterization of transition states. The transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction rate. Computational methods can calculate the geometry and energy of the transition state, which allows for the prediction of the activation energy (Ea).
From the calculated activation energy and other thermodynamic properties of the reactants and the transition state, it is possible to determine important activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters provide a deeper understanding of the reaction's feasibility and kinetics. For multistep reactions, the calculation of all relevant transition states and intermediates allows for the identification of the rate-determining step. While specific data for this compound is not available, studies on similar reactions provide a framework for how such predictions would be made.
Electronic Structure and Reactivity Descriptors
Detailed computational analyses of the electronic structure and reactivity of this compound are not present in the current body of scientific literature.
Investigation of Electronic Effects on Molecular Polarity and Coordination Properties
There are no specific studies investigating the electronic effects on the molecular polarity and coordination properties of this compound. Such a study would typically involve quantum mechanical calculations to determine the molecule's dipole moment and map its electrostatic potential surface. This analysis would shed light on how the phenyl group, the methylene substituent, and the pyran ring's oxygen atom influence the distribution of electron density across the molecule, which in turn governs its polarity and how it might coordinate with other chemical species. However, this research has not been published.
Computational Determination of Electrophilicity and Nucleophilicity Indices
A computational determination of the electrophilicity and nucleophilicity indices for this compound has not been reported. Methodologies such as Conceptual Density Functional Theory (DFT) are commonly used to calculate these reactivity indices, including the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). researchgate.netresearchgate.netnih.govnih.gov These parameters are crucial for predicting how a molecule will behave in chemical reactions, specifically indicating its tendency to accept or donate electrons. While extensive scales and methods for these calculations exist, they have not been specifically applied to this compound in published studies. researchgate.net
Energy Landscape and Transition State Analysis
No research is available on the energy landscape or transition state analyses for chemical transformations involving this compound.
Calculation of Thermodynamic and Kinetic Parameters for Chemical Transformations
Specific calculations of thermodynamic and kinetic parameters for reactions involving this compound are absent from the literature. This type of research would involve computational modeling of reaction pathways to determine activation energies, reaction enthalpies, and Gibbs free energies. These calculations are fundamental to understanding reaction feasibility, rates, and equilibrium positions. Without such studies, the energetic profile of any chemical transformation of this compound remains theoretical.
Studies on Bond Evolution and Synchronicity in Concerted Reactions
There are no documented studies on bond evolution and synchronicity in concerted reactions where this compound is a reactant. Analysis of synchronicity investigates the timing of bond-breaking and bond-forming events in a concerted reaction mechanism. Tools like Wiberg bond indices and analyses of the transition state's geometry and vibrational modes are used for this purpose. This information provides deep insight into the mechanistic details of a reaction, but the necessary computational work has not been carried out for this specific molecule.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Methodologies
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the relative positions of protons.
The structural confirmation of the Tetrahydro-4-methylene-2-phenyl-2H-pyran ring system is definitively achieved through ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in ¹H NMR, alongside the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of each atom in the molecule.
In a typical ¹H NMR spectrum of a tetrahydropyran (B127337) derivative, protons attached to carbons adjacent to the ring oxygen (e.g., at the C2 and C6 positions) are deshielded and appear at a lower field (higher ppm value), typically in the range of 3.5-4.5 ppm. The protons on the phenyl group produce signals in the aromatic region, usually between 7.2 and 7.5 ppm. The exocyclic methylene (B1212753) protons (=CH₂) would be expected to appear as distinct signals in the olefinic region, generally around 4.7-5.0 ppm.
¹³C NMR provides a count of the unique carbon atoms and information about their electronic environment. For this compound, one would expect to see 12 distinct signals corresponding to its 12 carbon atoms. Key signals include the benzylic carbon (C2), which is shifted downfield due to the adjacent oxygen and phenyl group, and the carbons of the exocyclic double bond (the quaternary C4 and the terminal =CH₂). Spectroscopic data for the closely related compound, tetrahydro-4-methyl-2-phenyl-2H-pyran, shows characteristic shifts for the pyran ring carbons: C2 at 74.0 ppm, C3 at 39.0 ppm, C4 at 25.3 ppm, C5 at 32.1 ppm, and C6 at 63.0 ppm. google.com For the target compound, the C4 signal would be expected to be significantly further downfield (around 140-150 ppm) and the new methylene carbon signal would appear around 110-120 ppm, which is characteristic of a terminal alkene.
A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure by establishing proton-proton and proton-carbon correlations, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2-H | 4.5 - 4.8 (dd) | 75 - 80 |
| C3-H₂ | 1.8 - 2.2 (m) | 35 - 40 |
| C4 | N/A | 140 - 150 |
| =CH₂ (exocyclic) | 4.8 - 5.1 (m) | 110 - 115 |
| C5-H₂ | 2.3 - 2.6 (m) | 30 - 35 |
| C6-H₂ | 3.6 - 4.0 (m) | 65 - 70 |
| Phenyl-H (ortho) | 7.4 - 7.5 (m) | 126 - 129 |
| Phenyl-H (meta) | 7.2 - 7.4 (m) | 128 - 130 |
| Phenyl-H (para) | 7.2 - 7.4 (m) | 127 - 129 |
Note: This table presents predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.
Beyond simple structural confirmation, NMR spectroscopy is a crucial tool for investigating the three-dimensional shape, or conformation, of cyclic molecules like tetrahydropyrans. The tetrahydropyran ring typically adopts a stable "chair" conformation to minimize steric strain. The orientation of substituents on the ring (axial vs. equatorial) can be determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. Generally, the coupling constant between two axial protons (³Jₐₐ) is large (8-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (2-5 Hz).
For this compound, the analysis of the coupling constant for the C2 proton would reveal its preferred orientation and, consequently, the orientation of the bulky phenyl group. A large coupling constant to one of the C3 protons would suggest an axial orientation for the C2 proton, placing the phenyl group in a more stable equatorial position.
Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to further validate stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for confirming the relative stereochemistry at chiral centers.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within a few parts per million. This high degree of accuracy allows for the unambiguous determination of a compound's molecular formula. For this compound, the molecular formula is C₁₂H₁₄O. epa.govnih.gov HRMS can distinguish its exact mass (174.1045 Da) from other combinations of atoms that might have the same nominal mass. This technique is a cornerstone for verifying the identity of newly synthesized compounds and ensuring the correct elemental composition. nih.gov
Standard mass spectrometry is routinely used to confirm the successful synthesis of a target molecule and to assess its purity. nih.gov The mass spectrum of a compound shows a peak for the molecular ion (M⁺), which corresponds to the molecular weight of the molecule. For this compound, the molecular ion peak would appear at an m/z of 174.
The spectrum also displays various fragment ions, which are formed when the molecular ion breaks apart in the mass spectrometer. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways could include the loss of the phenyl group or cleavage of the pyran ring, leading to predictable fragment ions that help to confirm the connectivity of the molecule. The analysis of these fragmentation patterns is a key step in the characterization of synthetic products. lcms.czfree.fr
Table 2: Key Mass Spectrometry Data for this compound
| Measurement | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₄O | Determined by HRMS |
| Exact Mass | 174.1045 Da | Confirms elemental composition |
| Nominal Mass | 174 Da | Corresponds to the molecular ion (M⁺) peak |
| Key Fragment Ion (Predicted) | m/z 105 | [C₆H₅CO]⁺, loss of the pyran ring fragment |
| Key Fragment Ion (Predicted) | m/z 91 | [C₇H₇]⁺, tropylium (B1234903) ion, common in benzyl (B1604629) systems |
Infrared (IR) Spectroscopy Applications
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Covalent bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs.
For this compound, the IR spectrum would display several characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Phenyl Group | C-H stretch (aromatic) | 3000 - 3100 |
| Phenyl Group | C=C stretch (aromatic) | 1450 - 1600 |
| Alkane Groups | C-H stretch (aliphatic) | 2850 - 3000 |
| Ether | C-O-C stretch | 1050 - 1150 |
| Alkene | =C-H stretch | 3050 - 3150 |
The presence of a sharp band around 1650 cm⁻¹ would be strong evidence for the C=C double bond of the methylene group. The strong C-O-C ether stretch around 1100 cm⁻¹ would confirm the pyran ring, while multiple peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions would be definitive for the phenyl substituent.
Insufficient Information to Generate Article on the Advanced Spectroscopic Characterization of this compound
A comprehensive search for detailed research findings and specific spectroscopic data for the compound "this compound" has yielded insufficient information to construct the requested article section. While the existence and basic properties of the compound are documented in chemical databases, specific experimental data regarding its advanced spectroscopic characterization, particularly through Infrared (IR) spectroscopy, are not available in the public domain based on the conducted searches.
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General principles of IR spectroscopy would allow for a theoretical prediction of the expected absorption bands for the functional groups present in this compound. These would include:
C-H stretching vibrations for the phenyl group and the saturated pyran ring.
C=C stretching vibrations for the exocyclic methylene group and the aromatic ring.
C-O-C stretching vibrations for the ether linkage within the pyran ring.
=C-H bending vibrations for the methylene group.
However, without access to experimental data from published research, it is impossible to provide the "detailed research findings" and a specific, experimentally validated "data table" as mandated by the instructions. The generation of such content would amount to speculation rather than the scientifically accurate and source-based information required.
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Applications in Organic Synthesis and Catalysis
Role as Synthetic Building Blocks and Intermediates
The THP ring is a prevalent structural motif in a vast number of biologically active natural products. researchgate.netnih.govmdpi.com This makes compounds like Tetrahydro-4-methylene-2-phenyl-2H-pyran valuable starting points or intermediates for synthetic chemists.
The scaffold of this compound offers multiple sites for chemical modification, allowing for the construction of a diverse library of substituted pyran derivatives. The exocyclic double bond is particularly reactive and can undergo a variety of transformations, including hydrogenation, oxidation, and addition reactions. Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution, and the tetrahydropyran (B127337) ring itself can be cleaved under certain conditions, providing pathways to acyclic structures. nih.gov This inherent reactivity makes the molecule a versatile platform for developing complex molecular architectures. nih.govorientjchem.org The strategic manipulation of these reactive sites enables the introduction of various functional groups and the extension of the carbon skeleton.
The tetrahydropyran core is a fundamental component of numerous natural products with significant biological activities, including those with anticancer, anti-inflammatory, and antimicrobial properties. semanticscholar.orgresearchgate.net Synthetic strategies, such as the Prins reaction, are powerful methods for the stereoselective construction of the tetrahydropyran skeleton. researchgate.net Molecules like this compound can be envisioned as key intermediates in the total synthesis of such natural products. After its formation, the exocyclic methylene (B1212753) and phenyl groups can be further elaborated to complete the synthesis of the target molecule.
Table 1: Examples of Natural Products Containing a Tetrahydropyran Core
| Natural Product | Biological Significance |
|---|---|
| Bryostatin (B1237437) 1 | Potent anticancer and memory-enhancing agent |
| Phorboxazole A | Cytostatic marine macrolide |
| Mellein | Fungal metabolite with antibiotic and phytotoxic activity mdpi.com |
The chemical reactivity of the exocyclic methylene group makes this compound a valuable precursor for a wide range of organic derivatives. This double bond can be selectively transformed into various other functional groups, providing access to a family of related compounds from a single starting material. For instance, hydrogenation can yield the saturated 4-methyl derivative, while ozonolysis can cleave the double bond to form a ketone at the C4 position. Other transformations can introduce hydroxyl, halogen, or other functionalities, significantly expanding the molecular diversity achievable from this precursor.
Table 2: Potential Derivatization Reactions of the Exocyclic Methylene Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 4-methyl group |
| Ozonolysis | 1. O₃; 2. Me₂S | 4-keto group |
| Epoxidation | m-CPBA | Oxaspirocycle (epoxide) |
| Dihydroxylation | OsO₄, NMO | 1,2-diol |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary alcohol |
Catalytic Applications and Chiral Resolution
The presence of a stereocenter at the C2 position renders this compound a chiral molecule. This chirality is a key feature for its potential applications in asymmetric catalysis, either as a substrate for generating more complex chiral molecules or as a target for chiral resolution processes.
Enantioselective catalysis can be employed to transform the prochiral exocyclic methylene group of this compound into a new stereocenter with high selectivity. For example, asymmetric hydrogenation, dihydroxylation, or epoxidation using chiral catalysts could yield products with controlled stereochemistry at the C4 position. The existing stereocenter at C2 can exert a directing effect, influencing the facial selectivity of the catalyst's approach to the double bond, potentially leading to high diastereoselectivity. Such transformations are crucial in modern organic synthesis for producing enantiomerically pure compounds, particularly for pharmaceutical applications where the stereochemistry of a molecule is critical to its biological activity. nih.gov Asymmetric pyran annulation reactions have been developed to construct similar chiral tetrahydropyran rings, underscoring the importance of controlling stereochemistry in this class of compounds. researchgate.net
When synthesized via a non-stereoselective route, this compound is produced as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is essential for studying their individual properties and for applications where a single enantiomer is required. Kinetic resolution, often mediated by enzymes like lipases, is a powerful technique for separating enantiomers. This process involves the selective reaction of one enantiomer in the racemic mixture at a faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Alternatively, chiral chromatography provides a physical method for separating enantiomers. The investigation of such resolution techniques for this compound would be a critical step in unlocking its full potential as a chiral building block in asymmetric synthesis.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Bryostatin 1 |
| Phorboxazole A |
| Mellein |
Precursors for Complex Heterocyclic Systems
Extensive research into the applications of pyran derivatives in organic synthesis has revealed their utility as versatile building blocks for the construction of more complex molecular architectures. However, literature describing the specific role of this compound as a precursor for complex heterocyclic systems, including the formation of fused rings, is not available.
Role of Pyran Derivatives as Starting Materials for a Wide Variety of Other Heterocyclic Architectures, Including Fused Rings
While pyran derivatives, in general, are widely recognized for their role as starting materials in the synthesis of diverse heterocyclic systems, no specific studies detailing the transformation of this compound into other heterocyclic architectures or fused ring systems have been found in the reviewed scientific literature. The existing research on this particular compound has predominantly focused on its synthesis and olfactive properties for use in perfumery.
General pathways for the conversion of pyran rings into other heterocyclic structures often involve reactions such as ring-opening and subsequent recyclization with different nucleophiles, or cycloaddition reactions where the pyran moiety acts as a diene or dienophile. For instance, pyran-2-ones are known to undergo ring transformations with nitrogen and carbon nucleophiles to form a variety of new heterocyclic and carbocyclic systems. Additionally, intramolecular Heck reactions have been employed to construct fused pyran rings from suitable precursors.
Despite these established methodologies within the broader class of pyran compounds, their specific application to this compound to generate fused heterocyclic systems is not documented. Further investigation would be required to explore the potential of this specific molecule as a synthon for more complex heterocyclic architectures.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
The synthesis of the tetrahydropyran (B127337) ring system is a well-established field, but significant opportunities exist for creating more efficient, sustainable, and selective methods specifically tailored for derivatives like Tetrahydro-4-methylene-2-phenyl-2H-pyran.
Future synthetic strategies will increasingly prioritize green chemistry principles. Research is moving towards one-pot, multicomponent reactions (MCRs) that improve efficiency by reducing the number of steps, minimizing waste, and saving time. mjbas.comnih.gov The use of environmentally benign solvents, such as water or ethanol-water mixtures, is a key area of focus, as is the development of solvent-free reaction conditions. researchgate.netgrowingscience.combhu.ac.in Methodologies that leverage alternative energy sources, such as ultrasound irradiation, have also shown promise in accelerating reaction times and improving yields for pyran synthesis, representing a sustainable approach for future work. nih.gov
Catalysis is at the heart of modern synthetic chemistry, and the future synthesis of this compound will likely rely on the design of novel catalytic systems. The focus is on developing catalysts that are not only highly efficient but also reusable, reducing both cost and environmental impact. mjbas.com Research into heterogeneous catalysts, such as metal-organic frameworks, magnetic nanocatalysts, and functionalized biopolymers, is a promising direction. nih.govresearchgate.net These solid-supported catalysts can be easily separated from the reaction mixture and reused multiple times with minimal loss of activity. mjbas.comgrowingscience.com Furthermore, the exploration of various metal-based catalysts, including those based on gold, palladium, copper, and indium, continues to open new pathways for constructing the pyran ring with high levels of control over stereochemistry and regioselectivity. organic-chemistry.org
Table 1: Overview of Catalytic Systems for Pyran Synthesis
| Catalyst Type | Specific Example(s) | Key Advantages | Relevant Application |
|---|---|---|---|
| Heterogeneous Nanocatalyst | Fe3O4@Hydrol-PMMAn | High efficiency, reusability, solvent-free conditions. researchgate.net | Three-component synthesis of tetrahydrobenzo[b]pyran derivatives. researchgate.net |
| Rare Earth Metal Oxide | Neodymium (III) oxide (Nd2O3) | Recyclable, efficient in green solvents (H2O/C2H5OH). mjbas.com | One-pot multi-component synthesis of 4H-pyran derivatives. mjbas.com |
| Base Catalyst on Solid Support | KOH loaded CaO | Low cost, short reaction times, solvent-free, reusable. growingscience.com | One-pot multicomponent synthesis of 4H-pyran derivatives. growingscience.com |
| Transition Metal Catalysts | Au(I), Pd(II), Cu(I) | Catalyze specific bond formations for ring closure. organic-chemistry.org | Intramolecular hydroalkoxylation and C-H activation pathways. organic-chemistry.org |
| Lewis Acid Catalysts | In(OTf)3 | Facilitates cyclization reactions like the oxonium-ene type. organic-chemistry.org | Construction of multisubstituted tetrahydropyrans. organic-chemistry.org |
| Simple Organic Base | Triethylamine (Et3N) | Readily accessible, effective in water. nih.gov | Ultrasound-assisted multicomponent synthesis of 4H-pyrans. nih.gov |
Exploration of New Reactivity Modes
Beyond synthesis, understanding and harnessing the reactivity of the this compound core is crucial for developing new applications. This involves discovering novel ways to functionalize the molecule and use it as a building block for more complex structures.
The exocyclic methylene (B1212753) group in this compound is a prime target for chemical modification. A promising future direction involves adapting novel functionalization strategies, such as those developed for related 4-methylene-4H-pyran systems. rsc.org One such strategy is enamination, followed by a 1,8-conjugate addition/elimination reaction, which allows for the substitution of the methylene group with various nucleophiles. rsc.orgresearchgate.net This pathway could be used to construct a new class of derivatives with tunable electronic and photophysical properties, potentially leading to applications in materials science as fluorophores or sensors. rsc.orgresearchgate.net
The tetrahydropyran ring is a common motif in complex natural products. Future research will likely focus on using the this compound scaffold as a starting point for building more elaborate molecular architectures through intramolecular reactions. organic-chemistry.org By introducing reactive tethers onto the phenyl ring or the pyran core, subsequent intramolecular cyclizations can be triggered to form fused or spirocyclic ring systems. bhu.ac.inorganic-chemistry.org Methodologies such as intramolecular hydroalkoxylation, iodo-aldol cyclizations, and Prins-type reactions, which have been used to form the pyran ring itself, could be adapted for these more advanced transformations. organic-chemistry.org
Advanced Computational Modeling
To accelerate the discovery and design process, advanced computational modeling will play an increasingly important role. In silico studies can provide deep insights into the structural, electronic, and reactive properties of this compound and its derivatives, guiding experimental work.
Future research will likely employ Density Functional Theory (DFT) calculations to investigate the molecule's electronic structure, predict its reactivity, and explain the photophysical properties of newly synthesized functionalized derivatives. researchgate.net Such calculations have already been used successfully for related 4-methylene-4H-pyran merocyanines to understand their fluorescence and light-absorbing characteristics. rsc.orgresearchgate.net Additionally, molecular docking simulations could be used to explore potential biological activities by modeling the interaction of these compounds with specific protein targets, a technique that has been applied to other 4H-pyran derivatives to investigate their potential as therapeutic agents. nih.gov
Application of Advanced Computational Methods for Precise Mechanistic Elucidation and Property Prediction
Advanced computational techniques, particularly Density Functional Theory (DFT), are instrumental in dissecting the intricate details of chemical reactions and predicting the physicochemical properties of molecules. For pyran derivatives, DFT calculations have been successfully employed to investigate electronic properties, including HOMO-LUMO energy gaps and molecular electrostatic potentials, which provide valuable information about a compound's stability and reactivity. nih.govbohrium.com Similar computational studies on this compound can offer a granular understanding of its conformational preferences, transition states in various reactions, and spectroscopic characteristics.
Furthermore, computational analysis can shed light on the mechanistic pathways of reactions involving this compound, aiding in the optimization of reaction conditions and the prediction of product distributions. For instance, DFT studies have been utilized to unravel the accepted mechanism for the selective synthesis of 4H-pyran derivatives. nih.gov Applying these methods to the reactions of this compound would provide a robust theoretical framework to guide experimental efforts.
Table 1: Computational Methods and Their Applications in Pyran Chemistry
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Mechanistic elucidation, electronic structure analysis | HOMO-LUMO gap, molecular electrostatic potential, reaction energies, transition state geometries |
| Ab initio methods | High-accuracy energy calculations, conformational analysis | Conformational energies, thermodynamic properties |
| Molecular Docking | Prediction of binding modes with biological targets | Binding affinity, interaction patterns |
Computational Design of Novel Pyran Derivatives with Tailored Reactivity Profiles
The principles of computational chemistry can be proactively applied to the rational design of novel pyran derivatives with specific, desired properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its reactivity, stability, and potential biological activity. For example, the functionalization of 4-methylene-4H-pyrans has been explored computationally to design new fluorophores with tunable properties. rsc.org
Molecular docking studies, a key component of computational drug design, can be used to screen libraries of virtual derivatives of this compound against various biological targets. This approach has been successfully applied to other pyran-containing compounds to identify potential therapeutic agents. researchgate.net By identifying promising candidates computationally, experimental efforts can be focused on the synthesis and testing of the most viable molecules, thereby saving significant time and resources.
Expanding Synthetic Utility
The versatility of a chemical compound is often defined by its utility as a building block in the synthesis of more complex molecules. Expanding the synthetic applications of this compound is a key area for future research.
Broadening the Scope of this compound and Its Derivatives as Scaffolds in Diverse Chemical Synthesis
The pyran ring system is a common motif in a wide array of natural products and biologically active molecules, making it a valuable scaffold in medicinal chemistry and materials science. orientjchem.org The unique structural features of this compound, including the exocyclic methylene group and the phenyl substituent, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures.
Future research should focus on exploring the reactivity of the different functional groups within the molecule to develop synthetic routes to novel heterocyclic systems. The development of methodologies that utilize this compound as a scaffold could lead to the discovery of new compounds with interesting biological or material properties.
Integration into Multi-Component Reactions and Domino Processes for Increased Synthetic Efficiency
Multi-component reactions (MCRs) and domino (or cascade) processes are powerful strategies in modern organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. researchgate.netepfl.ch The synthesis of various pyran derivatives has been successfully achieved through these elegant and atom-economical approaches. nih.govacs.orgtandfonline.comnih.govrsc.orgtandfonline.comscielo.br
A promising avenue for future research is the development of novel MCRs and domino reactions that incorporate this compound as a key component. This could involve its use as a reactant, or the design of domino sequences that lead to its formation with subsequent in-situ functionalization. The integration of this compound into such efficient synthetic strategies would significantly enhance its accessibility and broaden its applicability in various fields of chemical synthesis.
Q & A
Q. What are the key synthetic methodologies for preparing Tetrahydro-4-methylene-2-phenyl-2H-pyran, and how are stereochemical outcomes controlled?
The compound is synthesized via diastereoselective reactions such as copper(II)-bisphosphine-catalyzed oligomerization. For example, using 3,5-dimethylhex-5-en-1-ol and substituted aldehydes under optimized conditions (e.g., L3 catalyst) yields distinct stereoisomers. Control of diastereoselectivity relies on catalyst choice, solvent polarity, and reaction temperature, with NMR and MS data confirming stereochemical outcomes . Prins cyclization is another foundational method, employing silanes and carbonyl compounds to form the pyran ring .
Q. How are structural and stereochemical features of this compound validated experimentally?
Key techniques include:
- 1H/13C NMR : Coupling constants (e.g., ) reveal axial/equatorial substituent orientations. For example, coupling patterns in the 4-methylene group confirm its spatial arrangement .
- Mass spectrometry (EI/CI) : Fragmentation patterns distinguish between isomers (e.g., m/z ratios for [M+H]+ ions) .
- X-ray crystallography (if applicable): Resolves absolute configuration ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- GHS Classification : Severe eye irritation (Category 1, H318).
- Handling : Use fume hoods, gloves, and eye protection. Avoid inhalation or skin contact.
- Spill Management : Neutralize with inert absorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in the synthesis of this compound derivatives?
Diastereoselectivity is modulated by:
- Catalyst Design : Copper(II)-bisphosphine complexes favor specific transition states via ligand steric effects .
- Solvent Effects : Polar aprotic solvents (e.g., CHCl) stabilize charged intermediates, enhancing selectivity .
- Temperature : Lower temperatures favor kinetic control, while higher temperatures promote thermodynamic products .
Q. What computational strategies are employed to model the reaction mechanisms of this compound formation?
Q. How can conflicting NMR data for structurally similar derivatives be resolved?
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Q. How does the compound’s electronic structure influence its photochemical reactivity?
Q. What biological activities are associated with this compound derivatives, and how are they evaluated?
Q. How does this compound compare to structurally related compounds like Rose oxide or Tetrahydro-4-methyl-2-phenyl-2H-pyran?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
